[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride
Overview
Description
[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C7H13N3·2HCl It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to interact with various biological targets . These targets often play crucial roles in cellular processes, contributing to the compound’s pharmacological effects.
Mode of Action
It’s worth noting that similar compounds, like pyrazole derivatives, are known to interact with their targets in a variety of ways . For instance, some pyrazole derivatives have been found to bind with high affinity to multiple receptors , influencing the function of these receptors and leading to changes in cellular processes.
Biochemical Pathways
Related compounds, such as pyrazole derivatives, have been reported to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that these compounds may affect a wide range of biochemical pathways.
Result of Action
Related compounds, such as pyrazole derivatives, have been reported to exhibit various biological activities , suggesting that they may induce a range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride typically involves the alkylation of 3,5-dimethylpyrazole with an appropriate alkylating agent, followed by the introduction of an amine group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium hydroxide. The final product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
[2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, [2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are investigated for their biological activities .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anticancer and antimicrobial activities. These studies involve evaluating the compound’s efficacy and safety in vitro and in vivo .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride
- 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride
- 1-Ethyl-5-methyl-1H-pyrazol-4-amine dihydrochloride
- 4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenylamine hydrochloride
Uniqueness
What sets [2-(3,5-Dimethyl-1h-pyrazol-1-yl)ethyl]amine dihydrochloride apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-6-5-7(2)10(9-6)4-3-8;;/h5H,3-4,8H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPLZURLMJRCZAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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